6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-4115693
CAS Number:
Molecular Formula: C18H15FN2O2
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although specific synthesis of 6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not described in the provided papers, general synthesis strategies for substituted THQs can be inferred. Acid-catalyzed three-component cyclocondensations are commonly employed for THQ synthesis. This approach typically involves reacting a substituted aniline (in this case, likely 4-fluoroaniline) with an aldehyde (potentially 4-nitrobenzaldehyde) and a cyclic diene like cyclopentadiene in the presence of an acid catalyst like trifluoroacetic acid (TFA).

Alternative approaches mentioned in the papers include Lewis acid-catalyzed reactions using zinc iodide or boron trifluoride etherate. These reactions often involve the formation of imine intermediates and subsequent cyclization reactions.

Molecular Structure Analysis

The target compound consists of a central tetrahydroquinoline ring system with a fluoro substituent at the 6-position and a 4-nitrophenyl group at the 4-position. The cyclopenta[c] fusion creates a tricyclic structure. Stereochemistry at the ring junctions is not specified, indicating potential existence of diastereomers. X-ray crystallography studies on similar THQs reveal that the tetrahydropyridine ring can adopt conformations ranging from half-chair to sofa, while the cyclopentene ring usually exhibits an envelope conformation. The relative orientations of the substituents and the overall molecular shape are influenced by factors such as steric hindrance and electronic interactions.

Chemical Reactions Analysis

While specific reactions of the target compound aren't outlined, the provided papers highlight reactions applicable to substituted THQs. Ozonolysis of THQs bearing trifluoroacetyl groups can yield stable ozonides. Oxidation reactions using reagents like bromine or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can lead to aromatization of the tetrahydroquinoline ring system. The nitro group can undergo reduction to an amine, offering a handle for further derivatization.

Applications

    Pain Management: THQ derivatives have shown promise as potential analgesics and anti-inflammatory agents, particularly in the context of neuropathic pain.

    Neurological Disorders: The ability of some THQs to modulate neurotransmitter systems like the cholinergic system has spurred interest in their potential for treating conditions like Alzheimer's disease and schizophrenia.

    Cancer Therapy: Certain THQ derivatives have demonstrated anticancer activity, highlighting their potential as lead compounds in drug discovery efforts.

4BP-TQS ((+)-enantiomer: GAT107)

  • Compound Description: 4BP-TQS, specifically its (+)-enantiomer GAT107, is described as a potent allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs) []. It exhibits high potency in activating these receptors and is considered for in vivo evaluation.
  • Relevance: 4BP-TQS shares the core tetrahydroquinoline scaffold and cyclopentane ring with 6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The key structural difference lies in the aryl substituent at the 4-position, where 4BP-TQS possesses a 4-bromophenyl group instead of the 4-nitrophenyl group in the main compound. This difference in the substituent influences the pharmacological properties, specifically the allosteric modulation of α7 nAChRs. [, ]

4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

  • Compound Description: This compound is a derivative of tetrahydroquinoline featuring a phenylsulfonylindole substituent at the 4-position. []
  • Relevance: This compound highlights the structural diversity possible at the 4-position of the tetrahydroquinoline scaffold, which is also the position of the nitrophenyl group in 6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both compounds share the core tricyclic system. []

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

  • Compound Description: This compound is structurally similar to the previous one, with an added chlorine atom at the 8-position of the tetrahydroquinoline core. []
  • Relevance: The presence of the chlorine atom at position 8, while the core structure remains similar to 6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, emphasizes the possibility of substitutions around the tetrahydroquinoline core and their potential influence on the compound's properties. []

4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

  • Compound Description: This group of compounds represents a series of 8-fluoro substituted tetrahydroquinolines with various aryl groups at the 4-position. []
  • Relevance: These compounds, particularly those with a 4-nitrophenyl substituent, are directly analogous to 6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The shared 8-fluoro and 4-aryl substitution pattern emphasizes the structural similarities within this family and suggests potential shared chemical properties. []

3a,4,5,9b‐Tetrahydro‐4‐(1‐naphthalenyl)‐3H‐cyclopentan[c]quinoline‐8‐sulfonamide (TQS)

  • Compound Description: TQS is a known α7 nAChR positive allosteric modulator that has been extensively studied for its effects on neuroinflammatory pain and its potential therapeutic implications. [, ]
  • Relevance: TQS shares the core tetrahydroquinoline scaffold and cyclopentane ring with 6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The primary structural differences lie in the aryl substituent at the 4-position, where TQS has a 1-naphthalenyl group, and the presence of a sulfonamide group at the 8-position instead of a fluorine atom in the main compound. Despite these differences, the shared scaffold suggests potential similarities in their binding properties to certain biological targets, such as nAChRs. [, ]

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a novel type II α7 PAM exhibiting a unique pharmacological profile in modulating α7 nAChRs. []
  • Relevance: While structurally distinct from 6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, A-867744 is included due to its shared activity as an α7 nAChR modulator. This suggests that despite structural differences, both compounds target the same biological pathway, albeit potentially through different binding mechanisms or at distinct sites on the receptor. []

Cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6TMP-TQS)

  • Compound Description: Initially described as a "silent allosteric modulator" of α7 nAChRs, 2,3,5,6TMP-TQS demonstrates distinct activity profiles depending on its stereochemistry. The (-) isomer acts as an antagonist of α7 allosteric activation, while the (+) isomer exhibits PAM activity. []
  • Relevance: 2,3,5,6TMP-TQS possesses a high degree of structural similarity to 6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both compounds share the core tetrahydroquinoline scaffold and the cyclopentane ring. The primary differences lie in the aryl substituent at the 4-position, where 2,3,5,6TMP-TQS features a 2,3,5,6-tetramethylphenyl group, and the presence of a sulfonamide group at the 8-position instead of a fluorine atom. These structural similarities and shared activity as α7 nAChR modulators highlight their relevance in understanding structure-activity relationships within this chemical class. [, ]

(3aS,4R,9bR*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta [c] quinolone (G15)

  • Compound Description: G15 is a G protein-coupled estrogen receptor-1 (GPER) antagonist that has been investigated for its effects on pain-related aversion and aldosterone synthesis. [, ]
  • Relevance: While structurally distinct from 6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, G15 is included due to its shared target, GPER. This suggests that despite structural differences, both compounds may modulate estrogenic signaling pathways, potentially with implications for similar physiological processes. [, ]

2-methyl-2-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]chinolin-4-yl)propan-1-ol

  • Compound Description: This compound belongs to a group of tricyclic tetrahydroquinoline derivatives being investigated as selective androgen receptor modulators (SARMs), potentially for treating conditions like osteoporosis and muscle wasting. []
  • Relevance: This compound shares the core tricyclic system with 6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, including the cyclopentane ring. The key structural difference lies in the presence of a nitro group at the 8-position and a 2-methyl-2-hydroxypropyl substituent at the 4-position instead of the fluorine and 4-nitrophenyl group in the main compound. Despite these differences, the shared scaffold suggests these compounds might exhibit overlapping pharmacological properties. []

cis-cis-4-p-tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

  • Compound Description: 4MP-TQS and its methyl-substituted analogs represent a series of α7 nAChR allosteric modulators with diverse pharmacological properties, including allosteric agonism, potentiation, antagonism, and silent modulation. []
  • Relevance: 4MP-TQS is structurally similar to 6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, sharing the core tetrahydroquinoline scaffold and the cyclopentane ring. The primary differences lie in the aryl substituent at the 4-position, where 4MP-TQS has a p-tolyl group, and the presence of a sulfonamide group at the 8-position instead of a fluorine atom. These compounds highlight the significant impact of subtle structural modifications on the pharmacological effects of α7 nAChR modulators. []

Properties

Product Name

6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H15FN2O2/c19-16-6-2-5-15-13-3-1-4-14(13)17(20-18(15)16)11-7-9-12(10-8-11)21(22)23/h1-3,5-10,13-14,17,20H,4H2

InChI Key

QCGXPWPZURKTAY-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.